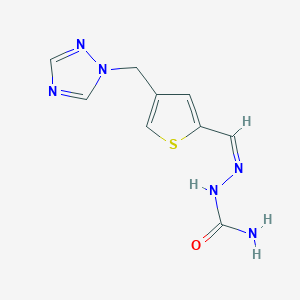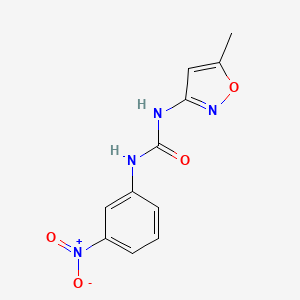![molecular formula C16H18N2O3S B5817257 N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5817257.png)
N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamides. MS-275 has been extensively studied for its potential as a histone deacetylase inhibitor (HDACi), which has led to its use in scientific research applications.
Mechanism of Action
N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide inhibits HDACs by binding to the active site of the enzyme and preventing it from removing acetyl groups from histones. This leads to increased histone acetylation and altered gene expression, which can have therapeutic effects in cancer and other diseases.
Biochemical and Physiological Effects:
N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have anticancer effects in vitro and in vivo, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide is its specificity for HDACs, which can reduce off-target effects. However, N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have limited efficacy in certain cancer types and can cause toxicity at high doses.
Future Directions
Future research on N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide could focus on identifying biomarkers for patient selection, developing combination therapies with other drugs, and exploring its potential as a treatment for other diseases beyond cancer. Additionally, further studies could investigate the mechanisms and effects of N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide on gene expression and epigenetic regulation.
Synthesis Methods
The synthesis of N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide involves a multistep process that begins with the reaction of 4-aminobenzamide with methyl p-toluenesulfonate to form N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide. This intermediate is then reacted with dimethyl sulfate to produce the final product, N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide.
Scientific Research Applications
N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential as a histone deacetylase inhibitor (HDACi). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. By inhibiting HDACs, N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide can increase histone acetylation and alter gene expression, which has potential therapeutic applications in cancer and other diseases.
properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-17(2)16(19)13-9-11-14(12-10-13)18(3)22(20,21)15-7-5-4-6-8-15/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAVJNCJAWCBES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(benzylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B5817178.png)



![N-[4-(ethylthio)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5817220.png)
![3-(2-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5817222.png)
![4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5817228.png)


![N-(2-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5817246.png)

![4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5817260.png)
